3,4-Difluorophenylphenylamine
Description
3,4-Difluorophenylphenylamine is a diphenylamine derivative featuring two phenyl groups attached to an amine nitrogen, with fluorine atoms substituted at the 3- and 4-positions of one phenyl ring. Fluorine’s strong electronegativity and small atomic radius enhance electronic stabilization, making it valuable in pharmaceuticals, agrochemicals, and high-performance polymers . For instance, diphenylamine analogs are studied for their bioactivity in oncology, with structural similarities to thyroid hormones like thyroxine .
Properties
Molecular Formula |
C12H9F2N |
|---|---|
Molecular Weight |
205.20 g/mol |
IUPAC Name |
3,4-difluoro-N-phenylaniline |
InChI |
InChI=1S/C12H9F2N/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
GQRMKUCJCDBNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Properties of 3,4-Difluorophenylphenylamine and Analogs
Key Observations :
- Electron-Withdrawing Effects : The 3,4-difluoro substitution in 3,4-Difluorophenylphenylamine enhances electron deficiency compared to unsubstituted diphenylamine, influencing reactivity in electrophilic aromatic substitution. This contrasts with 3-chloro-N-phenylphthalimide, where chlorine’s bulkier size may hinder polymerization efficiency despite similar electronic effects .
- Solubility: Fluorine’s hydrophobicity reduces water solubility compared to dopamine’s hydroxyl groups, which form hydrogen bonds. This makes 3,4-Difluorophenylphenylamine more suitable for non-polar solvents or lipid-based formulations .
- Thermal Stability : Fluorinated compounds generally exhibit higher thermal stability than chloro analogs due to stronger C-F bonds, suggesting advantages in high-temperature polymer applications .
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